![molecular formula C19H23NO2 B14250728 Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- CAS No. 205748-36-3](/img/structure/B14250728.png)
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, a bis(phenylmethyl)amino group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- typically involves the esterification of butanoic acid derivatives with bis(phenylmethyl)amine under controlled conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. The bis(phenylmethyl)amino group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release active metabolites that further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, phenylmethyl ester
- Butanoic acid, 2-amino-, phenylmethyl ester
Uniqueness
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is unique due to the presence of the bis(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Propiedades
Número CAS |
205748-36-3 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
methyl (2R)-2-(dibenzylamino)butanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-18(19(21)22-2)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3/t18-/m1/s1 |
Clave InChI |
XDOFUWOKOXJAMG-GOSISDBHSA-N |
SMILES isomérico |
CC[C@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
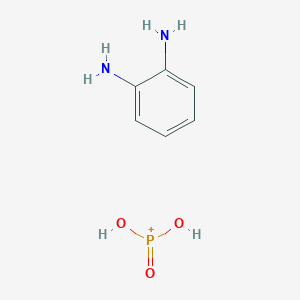
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
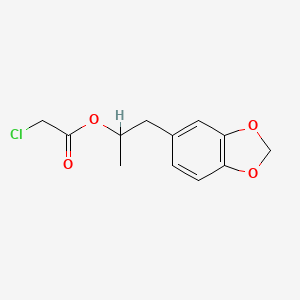
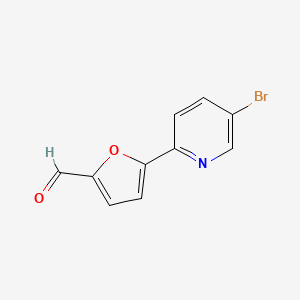
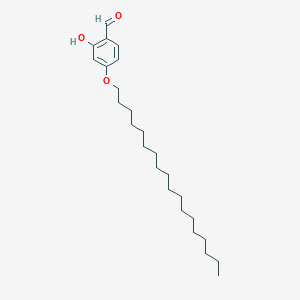
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

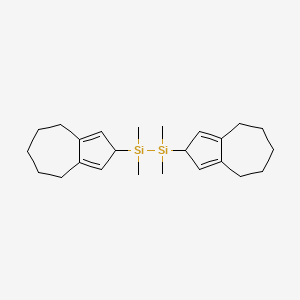
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
